6-Prenylapigenin

Overview

Description

6-Prenylapigenin is a natural product found in Cannabis sativa, Dorstenia kameruniana, and other organisms with data available.

Scientific Research Applications

Microbial Metabolism and Derivative Formation

Xiao and Lee (2016) explored the microbial transformation of bioactive prenylated apigenin derivatives using cell cultures. They found that Mucor hiemalis effectively metabolizes 6-prenylapigenin into new glucosylated derivatives, highlighting its potential in biotransformation and derivative synthesis (Xiao & Lee, 2016).

Potential Antimalarial Agent

Sandy and Wike (2021) conducted an in silico study identifying this compound as a potential inhibitor of the Plasmodium vivax dihydrofolate reductase protein, suggesting its potential as an antimalarial agent (Sandy & Wike, 2021).

Role in Breast Cancer Cell Autophagy

Brunelli et al. (2009) investigated the activity of prenylflavones, including this compound, in breast cancer cells, observing effects on cell proliferation and autophagy, particularly in estrogen-dependent cell lines (Brunelli et al., 2009).

Neuroprotective Effects

Zhang et al. (2019) identified this compound derivatives with neuroprotective effects, particularly in ischemic conditions in rats. Their study points to potential applications in neuroprotection and the treatment of cerebral ischemia (Zhang et al., 2019).

Metabolic Engineering for Production

Sugiyama et al. (2011) highlighted the use of metabolic engineering to produce prenylated polyphenols, including this compound, in transgenic plants. This research showcases the potential for scalable production of these compounds (Sugiyama et al., 2011).

Anti-inflammatory and Vascular Protective Properties

Paoletti et al. (2009) demonstrated that this compound exhibits anti-inflammatory properties and may help in vascular protection, suggesting its potential in treating inflammatory diseases and promoting vascular health (Paoletti et al., 2009).

Anticholinesterase Activity

Dzoyem et al. (2017) investigated the anticholinesterase activity of this compound, pointing to its potential application in treating neurodegenerative diseases like Alzheimer’s (Dzoyem et al., 2017).

Inhibitory Effects on Melanin Biosynthesis

Arung et al. (2006) found that this compound inhibited melanin biosynthesis in melanoma cells, indicating potential use in skin-related conditions and therapies (Arung et al., 2006).

Potential in Treating Diabetic Patients

Brás et al. (2020) identified this compound as an inhibitor of glycogen phosphorylase, suggesting its role in developing new antihyperglycemic molecules for diabetic patients (Brás et al., 2020).

Cytotoxic Effects and Apoptosis Induction

Wätjen et al. (2007) studied the cytotoxic effects of this compound, indicating its potential in inducing apoptotic cell death in certain cancer cells (Wätjen et al., 2007).

Estrogen-Like Activities

Dong et al. (2007) synthesized this compound and demonstrated its estrogen-like activities, indicating its potential in therapies related to estrogen deficiency (Dong et al., 2007).

Mechanism of Action

Target of Action

6-Prenylapigenin is a biologically active flavonoid that exhibits anti-tumor activity and antiangiogenic properties . It exerts cytotoxicity against various cancer cells, including leukemia and solid cancer cells .

Mode of Action

It is known to exert cytotoxicity against cancer cells . This suggests that it may interact with cellular targets that are crucial for the survival and proliferation of cancer cells.

Biochemical Pathways

Given its cytotoxic effects on cancer cells, it is likely that it interferes with pathways essential for cell proliferation and survival .

Result of Action

This compound exerts cytotoxic effects against cancer cells . This suggests that it may induce cell death or inhibit cell proliferation in these cells.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity

: Kuete V, et al. Cytotoxicity and mode of action of four naturally occuring flavonoids from the genus Dorstenia: gancaonin Q, 4-droxylonchocarpin, this compound, and 6,8-diprenyleriodictyol. Planta Med. 2011 Dec;77 (18):1984-9. : this compound is a biologically active flavonoid with anti-tumor activity and antiangiogenic properties. This compound exerts cytotoxicity against cancer cells, such as leukemia and solid cancer cells.

Biochemical Analysis

Biochemical Properties

6-Prenylapigenin interacts with various biomolecules in biochemical reactions. It is known to exert cytotoxicity against cancer cells, indicating potential interactions with enzymes and proteins involved in cell proliferation and survival

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It exerts cytotoxicity against cancer cells, such as leukemia and solid cancer cells This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert cytotoxicity against cancer cells , suggesting it may interact with biomolecules at the molecular level, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression

Properties

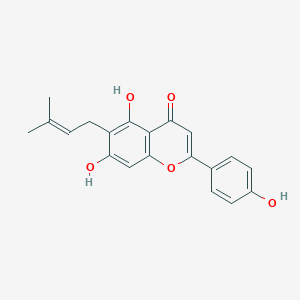

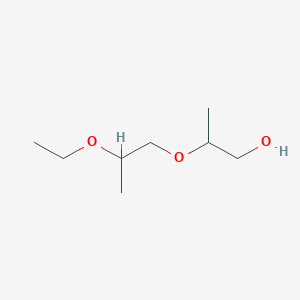

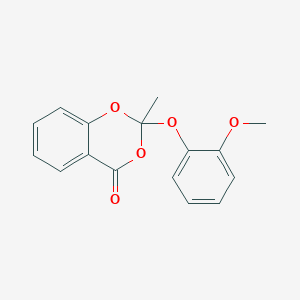

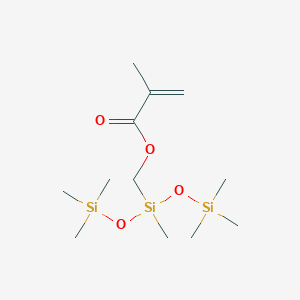

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDRSTHNWHVTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential mechanisms of action of 6-Prenylapigenin?

A1: this compound has demonstrated activity against various targets, including:

- Tyrosinase Inhibition: In vitro studies suggest that this compound, along with other prenylated polyphenols, exhibit potent inhibitory activity on melanin formation in B16 melanoma cells. This inhibitory effect is attributed to the presence of the 4-substituted resorcinol moiety in its structure. []

- Antioxidant Activity: Research indicates that this compound possesses antioxidant properties. [] This activity may be related to its ability to scavenge free radicals, although further investigation is needed to confirm this mechanism. []

- Antibacterial Activity: Studies have shown that this compound, along with other flavonoids, exhibits significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains. This activity is attributed to its ability to depolarize the bacterial cell membrane, leading to the inhibition of DNA, RNA, and protein synthesis. []

Q2: What is the molecular structure of this compound?

A2: this compound is a prenylated flavonoid. While the provided abstracts do not explicitly detail its spectroscopic data, its structure consists of an apigenin backbone with a prenyl group attached to the 6-position.

Q3: How does the structure of this compound influence its activity?

A3: The presence of the prenyl group in this compound appears to significantly influence its biological activity:

- Enhanced Anti-melanogenic Activity: Compared to non-isoprenoid substituted polyphenols, the introduction of the isoprenoid (prenyl) moiety in this compound enhances its inhibitory activity on melanin production. []

- Antibacterial Activity: The prenyl group, along with other structural features, contributes to the antibacterial activity of this compound by facilitating interactions with the bacterial cell membrane. []

Q4: What is known about the toxicity of this compound?

A4:

- In vitro Toxicity: While this compound demonstrates cytotoxic activity against several cancer cell lines, it does not exhibit significant toxicity towards normal hepatocytes (AML12 cells) at concentrations up to 20 µg/mL. []

- In vivo Toxicity: In silkworm larvae models, this compound did not show significant toxic effects at doses up to 625 μg/g of body weight. []

Q5: Has this compound been tested in any clinical trials?

A5: The provided abstracts do not mention any clinical trials involving this compound. Further research, including preclinical studies and clinical trials, is needed to fully evaluate its safety and efficacy in humans.

Q6: What are the potential applications of this compound based on the current research?

A6: Based on the available research, this compound shows potential for applications in various fields:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)